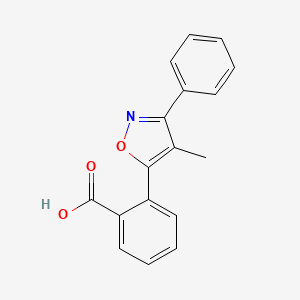
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The stereochemistry of the compound, indicated by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Methoxylation: The introduction of the methoxy group at the 4-position is achieved through a nucleophilic substitution reaction. Common reagents for this step include methanol (MeOH) and a strong base like sodium hydride.
N-Methylation: The final step involves the methylation of the nitrogen atom. This can be accomplished using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Methanol (MeOH), sodium hydride (NaH), methyl iodide (MeI)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its role in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide
- (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide
- (2S,4R)-4-Methyl-N-methylpyrrolidine-2-carboxamide
Uniqueness
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide is unique due to the presence of the methoxy group at the 4-position, which influences its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)6-3-5(11-2)4-9-6/h5-6,9H,3-4H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
InChI Key |
VVHSTYLKIOIHSL-RITPCOANSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)OC |
Canonical SMILES |
CNC(=O)C1CC(CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


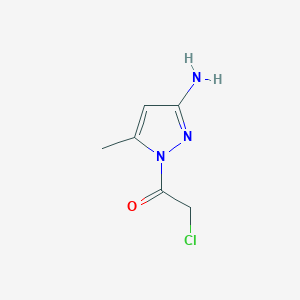

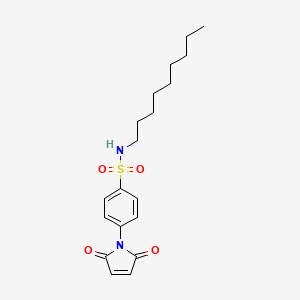
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
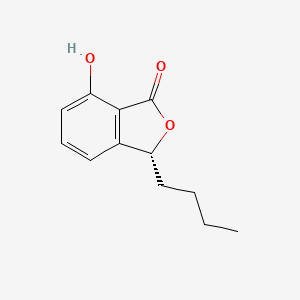
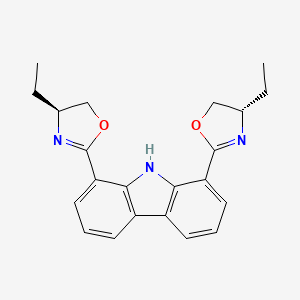
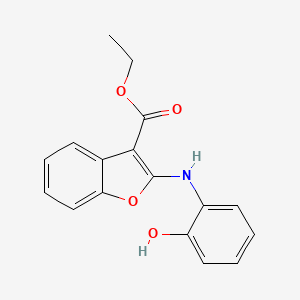

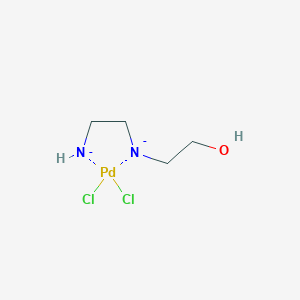
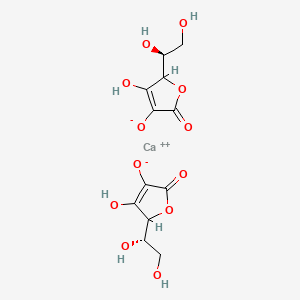
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
